molecular formula C5H13O3P B118257 Dimethyl propylphosphonate CAS No. 18755-43-6

Dimethyl propylphosphonate

Cat. No.: B118257
CAS No.: 18755-43-6
M. Wt: 152.13 g/mol
InChI Key: YWDFOLFVOVCBIU-UHFFFAOYSA-N
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Description

Dimethyl propylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom that is further bonded to an organic group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl propylphosphonate can be synthesized through several methods. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, trimethyl phosphite can react with propyl iodide under reflux conditions to yield phosphonic acid, propyl-, dimethyl ester .

Another method involves the catalytic cross-coupling reaction, where dialkyl phosphites react with alkyl halides in the presence of a palladium catalyst. This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of phosphonic acid, propyl-, dimethyl ester often involves large-scale Michaelis-Arbuzov reactions. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and high efficiency. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl propylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl propylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, propyl-, dimethyl ester involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with metal ions, making it effective in chelation therapy and as a catalyst in chemical reactions. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with biological molecules and enzymes .

Comparison with Similar Compounds

Dimethyl propylphosphonate can be compared with other similar compounds such as:

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl phosphite
  • Diphenyl phosphite
  • Ethyl phosphonic acid

This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-dimethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDFOLFVOVCBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066406
Record name Dimethyl propylphosphonate
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Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-43-6
Record name Dimethyl propylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-propyl-, dimethyl ester
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Record name Phosphonic acid, P-propyl-, dimethyl ester
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Record name Dimethyl propylphosphonate
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Record name Dimethyl propylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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